molecular formula C24H32N2O2 B4128954 N-(3'-methoxy-2-biphenylyl)-1-(3-methylbutyl)-4-piperidinecarboxamide

N-(3'-methoxy-2-biphenylyl)-1-(3-methylbutyl)-4-piperidinecarboxamide

Cat. No. B4128954
M. Wt: 380.5 g/mol
InChI Key: KNLCAXXCNBRHQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3'-methoxy-2-biphenylyl)-1-(3-methylbutyl)-4-piperidinecarboxamide, also known as JNJ-42165279, is a novel compound that has been developed for potential use in the treatment of various disorders. This compound belongs to the class of piperidinecarboxamide derivatives and has shown promising results in preclinical studies.

Mechanism of Action

The exact mechanism of action of N-(3'-methoxy-2-biphenylyl)-1-(3-methylbutyl)-4-piperidinecarboxamide is not fully understood. However, it is believed to act as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is known to play a crucial role in various physiological processes such as learning and memory, attention, and pain perception. By blocking the α7 nAChR, N-(3'-methoxy-2-biphenylyl)-1-(3-methylbutyl)-4-piperidinecarboxamide may modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
N-(3'-methoxy-2-biphenylyl)-1-(3-methylbutyl)-4-piperidinecarboxamide has been shown to exhibit anxiolytic and antidepressant-like effects in animal models. The compound has also been found to reduce neuropathic pain and inhibit drug-seeking behavior in preclinical studies. In addition, N-(3'-methoxy-2-biphenylyl)-1-(3-methylbutyl)-4-piperidinecarboxamide has been shown to improve cognitive function and memory in animal models. These effects are believed to be mediated by the modulation of the α7 nAChR.

Advantages and Limitations for Lab Experiments

N-(3'-methoxy-2-biphenylyl)-1-(3-methylbutyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. The compound is stable and has a good solubility profile, which makes it easy to handle and administer. In addition, N-(3'-methoxy-2-biphenylyl)-1-(3-methylbutyl)-4-piperidinecarboxamide has been extensively studied in preclinical models, and its effects have been well characterized. However, there are also some limitations to the use of N-(3'-methoxy-2-biphenylyl)-1-(3-methylbutyl)-4-piperidinecarboxamide in lab experiments. The compound has a relatively short half-life, which may limit its effectiveness in some experiments. In addition, the exact mechanism of action of N-(3'-methoxy-2-biphenylyl)-1-(3-methylbutyl)-4-piperidinecarboxamide is not fully understood, which may make it difficult to interpret some results.

Future Directions

There are several future directions for the study of N-(3'-methoxy-2-biphenylyl)-1-(3-methylbutyl)-4-piperidinecarboxamide. One potential area of research is the use of the compound in the treatment of addiction. N-(3'-methoxy-2-biphenylyl)-1-(3-methylbutyl)-4-piperidinecarboxamide has been shown to inhibit drug-seeking behavior in preclinical studies, and further research in this area may lead to the development of new treatments for addiction. Another area of research is the investigation of the effects of N-(3'-methoxy-2-biphenylyl)-1-(3-methylbutyl)-4-piperidinecarboxamide on cognitive function and memory. The compound has been shown to improve these processes in animal models, and further research may lead to the development of new treatments for cognitive disorders. Finally, the development of more potent and selective α7 nAChR antagonists may lead to the development of new treatments for various disorders.

Scientific Research Applications

N-(3'-methoxy-2-biphenylyl)-1-(3-methylbutyl)-4-piperidinecarboxamide has been extensively studied for its potential use in the treatment of various disorders such as anxiety, depression, and schizophrenia. The compound has shown promising results in preclinical studies by exhibiting anxiolytic and antidepressant-like effects in animal models. In addition, N-(3'-methoxy-2-biphenylyl)-1-(3-methylbutyl)-4-piperidinecarboxamide has also been investigated for its potential use in the treatment of neuropathic pain and addiction.

properties

IUPAC Name

N-[2-(3-methoxyphenyl)phenyl]-1-(3-methylbutyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O2/c1-18(2)11-14-26-15-12-19(13-16-26)24(27)25-23-10-5-4-9-22(23)20-7-6-8-21(17-20)28-3/h4-10,17-19H,11-16H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLCAXXCNBRHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCC(CC1)C(=O)NC2=CC=CC=C2C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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